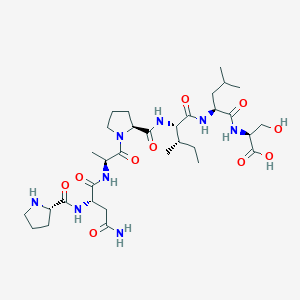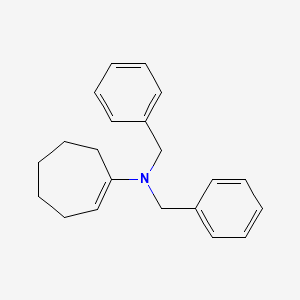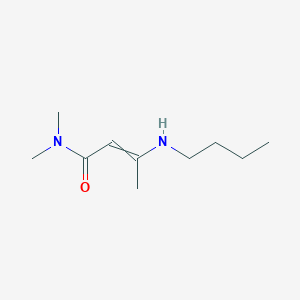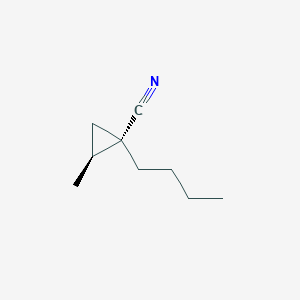
(1S,2S)-1-butyl-2-methylcyclopropane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-1-butyl-2-methylcyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring substituted with a butyl group, a methyl group, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-butyl-2-methylcyclopropane-1-carbonitrile typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient and consistent production. The use of robust metal catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-1-butyl-2-methylcyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-1-butyl-2-methylcyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1S,2S)-1-butyl-2-methylcyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The cyclopropane ring’s strained structure can also contribute to its reactivity, making it a versatile intermediate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol: Known for its antimicrobial activity.
(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)-1-ethoxypropan-2-ol: Exhibits aldose reductase inhibitory activity.
Uniqueness
(1S,2S)-1-butyl-2-methylcyclopropane-1-carbonitrile is unique due to its combination of a cyclopropane ring with a nitrile group, which imparts distinct chemical reactivity and potential applications. Its structural features make it a valuable compound for synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
827342-51-8 |
|---|---|
Molekularformel |
C9H15N |
Molekulargewicht |
137.22 g/mol |
IUPAC-Name |
(1S,2S)-1-butyl-2-methylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H15N/c1-3-4-5-9(7-10)6-8(9)2/h8H,3-6H2,1-2H3/t8-,9+/m0/s1 |
InChI-Schlüssel |
AFHLAOQEAJQFEF-DTWKUNHWSA-N |
Isomerische SMILES |
CCCC[C@@]1(C[C@@H]1C)C#N |
Kanonische SMILES |
CCCCC1(CC1C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


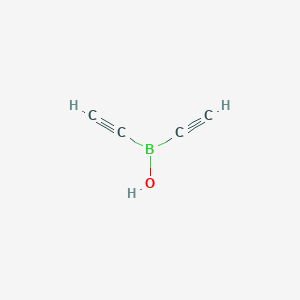
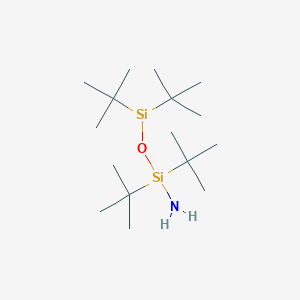
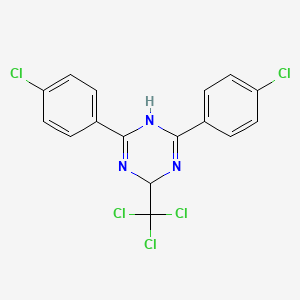
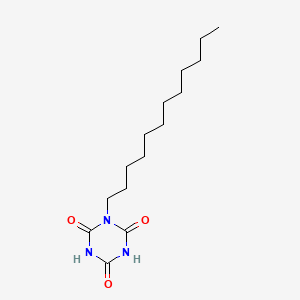


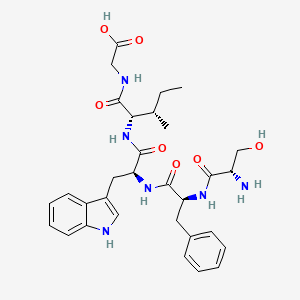
![1-[1-(Ethenyloxy)but-2-yn-1-yl]-4-(trifluoromethyl)benzene](/img/structure/B14218351.png)
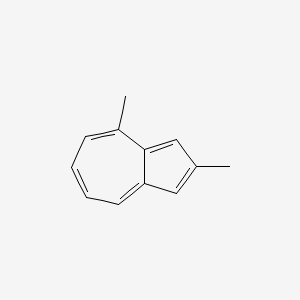
![Carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester](/img/structure/B14218362.png)

